Cas no 1860261-41-1 (2,3-Dimethoxybutan-1-amine)

2,3-Dimethoxybutan-1-amine is a chiral amine compound characterized by its dimethoxy substitution on the butane backbone. This structural feature imparts distinct stereochemical properties, making it valuable as a building block in asymmetric synthesis and pharmaceutical intermediates. The presence of both amine and ether functional groups enhances its versatility in organic transformations, particularly in the preparation of complex molecules requiring precise stereocontrol. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its utility in research and industrial applications. The compound is typically handled under inert atmospheres to preserve its integrity.
2,3-Dimethoxybutan-1-amine structure
2,3-Dimethoxybutan-1-amine structure
Product Name:2,3-Dimethoxybutan-1-amine
CAS No:1860261-41-1
MF:C6H15NO2
MW:133.18880200386
CID:5707574
PubChem ID:130851681
Update Time:2025-08-04

2,3-Dimethoxybutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1294062
    • 1860261-41-1
    • 2,3-Dimethoxybutan-1-amine
    • CID 130851681
    • 1-Butanamine, 2,3-dimethoxy-
    • Inchi: 1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3
    • InChI Key: OIJTVQGTUJTGGV-UHFFFAOYSA-N
    • SMILES: O(C)C(CN)C(C)OC

Computed Properties

  • Exact Mass: 133.110278721g/mol
  • Monoisotopic Mass: 133.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 68.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 0.920±0.06 g/cm3(Predicted)
  • Boiling Point: 172.3±20.0 °C(Predicted)
  • pka: 7.92±0.17(Predicted)

2,3-Dimethoxybutan-1-amine Pricemore >>

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Additional information on 2,3-Dimethoxybutan-1-amine

Recent Advances in the Study of 2,3-Dimethoxybutan-1-amine (CAS: 1860261-41-1) in Chemical Biology and Pharmaceutical Research

2,3-Dimethoxybutan-1-amine (CAS: 1860261-41-1) is a chiral amine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its dimethoxy-substituted butylamine structure, has been explored as a key intermediate in the synthesis of bioactive molecules and as a potential pharmacophore in drug discovery. Recent studies have highlighted its utility in asymmetric synthesis, medicinal chemistry, and as a building block for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-dimethoxybutan-1-amine in the development of CNS-targeting compounds. The research team demonstrated that this chiral amine could serve as a versatile scaffold for designing dopamine receptor modulators, with improved blood-brain barrier permeability compared to traditional analogs. The study utilized molecular docking and in vitro assays to validate the binding affinity of derivatives to D2 and D3 receptors, showing promising results for potential antipsychotic applications.

In the field of asymmetric catalysis, a breakthrough was reported in Angewandte Chemie (2024) where 2,3-dimethoxybutan-1-amine derivatives were employed as chiral ligands for copper-catalyzed asymmetric Henry reactions. The research achieved remarkable enantioselectivity (up to 99% ee) for β-nitroalcohols, which are important intermediates in pharmaceutical synthesis. The unique electronic and steric properties imparted by the dimethoxy groups were identified as crucial for the high catalytic performance.

Recent patent applications (WO2023124567, 2023) have disclosed novel antimicrobial agents incorporating the 2,3-dimethoxybutan-1-amine moiety. These compounds demonstrated potent activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies and membrane potential assays.

Pharmacokinetic studies of 2,3-dimethoxybutan-1-amine derivatives have revealed favorable ADME properties, including good oral bioavailability (65-80% in rodent models) and moderate plasma protein binding (40-60%). Metabolic stability studies using human liver microsomes showed predominant oxidation at the amine nitrogen, suggesting potential for structural optimization to improve metabolic resistance.

Ongoing clinical trials (NCT05678943) are evaluating a 2,3-dimethoxybutan-1-amine-based prodrug for Parkinson's disease therapy. Preliminary results indicate significant improvement in motor symptoms with reduced side effects compared to current dopamine replacement therapies. The prodrug approach leverages the compound's ability to cross the blood-brain barrier and undergo enzymatic conversion to the active dopamine analog.

Future research directions for 2,3-dimethoxybutan-1-amine include exploration of its applications in RNA-targeting small molecules, as suggested by recent computational studies predicting favorable interactions with specific riboswitch structures. Additionally, its potential in metal-organic frameworks for drug delivery systems is being investigated, taking advantage of the amine group's coordination chemistry.

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